N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526624
InChI: InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11)
SMILES: CC(=O)NC1=NNC(=C1Br)Br
Molecular Formula: C5H5Br2N3O
Molecular Weight: 282.92 g/mol

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide

CAS No.:

Cat. No.: VC13526624

Molecular Formula: C5H5Br2N3O

Molecular Weight: 282.92 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide -

Specification

Molecular Formula C5H5Br2N3O
Molecular Weight 282.92 g/mol
IUPAC Name N-(4,5-dibromo-1H-pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11)
Standard InChI Key FTBVIURQENOMOE-UHFFFAOYSA-N
SMILES CC(=O)NC1=NNC(=C1Br)Br
Canonical SMILES CC(=O)NC1=NNC(=C1Br)Br

Introduction

Chemical Identification and Structural Characteristics

The molecular formula of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is C₅H₅Br₂N₃O, with a molecular weight of 283.93 g/mol. The pyrazole ring’s bromination at the 4- and 5-positions introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. The acetamide group at the 3-position contributes hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₅H₅Br₂N₃O
Molecular Weight283.93 g/mol
CAS NumberNot explicitly reported
Predicted Melting Point180–200°C (estimated)
SolubilityModerate in DMSO, DMF; low in H₂O

The compound’s structure is corroborated by spectral data from analogous bromopyrazoles. For example, 1H^1H NMR of similar acetamides reveals characteristic peaks for the pyrazole ring (δ 6.0–7.5 ppm) and acetamide protons (δ 2.0–2.5 ppm for CH₃, δ 8.0–10.0 ppm for NH) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide likely involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or enaminonitriles. For instance, 3-aminopyrazole intermediates can be synthesized via the reaction of hydrazine with β-keto esters .

  • Bromination: Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. Bromination typically occurs at the 4- and 5-positions due to the directing effects of the acetamide group .

  • Acetylation: Introduction of the acetamide group via nucleophilic substitution or coupling reactions. A common method involves treating 3-aminopyrazole with acetyl chloride in the presence of a base .

General Procedure (Adapted from ):
A mixture of 3-amino-4,5-dibromo-1H-pyrazole (1.0 mmol), triethylamine (3.0 mmol), and acetyl chloride (1.2 mmol) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Optimization Challenges

  • Regioselectivity: Bromination must be controlled to avoid overhalogenation.

  • Stability: The acetamide group may hydrolyze under acidic or basic conditions, necessitating mild reaction parameters .

Physicochemical and Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) of related bromopyrazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

Spectroscopic Data

  • IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 284.93 .

CompoundTarget/ActivityEC₅₀/IC₅₀
11a (from )GIRK1/2 activation0.8 μM
11i (from )Antifungal (C. albicans)12.5 μg/mL

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bromine and acetamide groups make it a versatile precursor for Suzuki-Miyaura cross-couplings or nucleophilic substitutions, enabling access to diversified drug candidates .

Materials Science

Brominated pyrazoles serve as flame retardants or ligands in coordination polymers. The acetamide moiety could enhance material solubility for processing .

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